4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde
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Overview
Description
4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring with a fluorophenyl group and a carbaldehyde group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function .
Mode of Action
It’s likely that it interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes would depend on the particular targets involved.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
The environment in which this compound acts can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde typically involves the reaction of 4-fluoroaniline with carbon disulfide and chloroacetaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid.
Reduction: 4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde
- 4-(4-Bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde
- 4-(4-Methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde
Uniqueness
The presence of the fluorine atom in 4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, or methyl analogs. This can influence its biological activity and its suitability for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-sulfanylidene-3H-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS2/c11-7-3-1-6(2-4-7)9-8(5-13)15-10(14)12-9/h1-5H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHCIGYBZIMQDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=S)N2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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